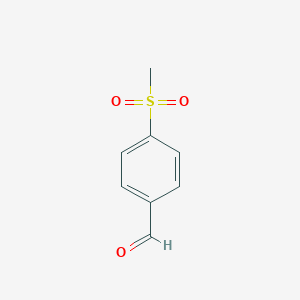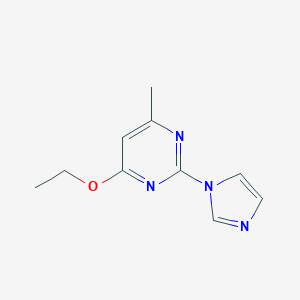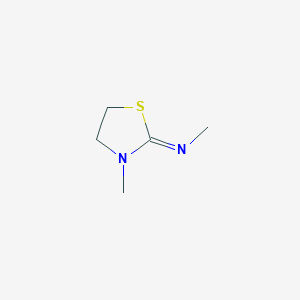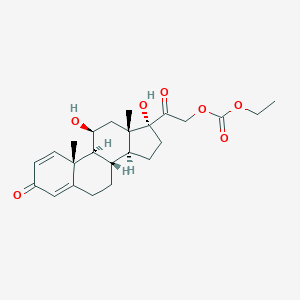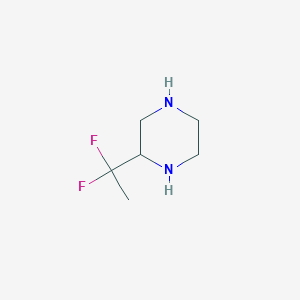
2-(1,1-Difluoroethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Difluoroethyl)piperazine, commonly known as DFEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is a piperazine derivative that is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants.
Wirkmechanismus
The mechanism of action of DFEP is not well understood. However, it is believed that DFEP acts as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic and antidepressant effects. DFEP may also act as a GABA receptor agonist, which may be responsible for its anticonvulsant effects.
Biochemische Und Physiologische Effekte
DFEP has been shown to have various biochemical and physiological effects. DFEP has been shown to have antipsychotic, antidepressant, and anticonvulsant effects in animal models. DFEP has also been shown to have sedative and anxiolytic effects. DFEP has been shown to increase dopamine and serotonin levels in the brain, which may be responsible for its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
DFEP has several advantages for lab experiments. DFEP is readily available and can be synthesized using different methods. DFEP is stable under normal laboratory conditions and can be stored for long periods without degradation. However, DFEP has some limitations for lab experiments. DFEP is highly reactive and can react with other compounds in the lab, which may affect the results of the experiment. DFEP is also toxic and requires careful handling.
Zukünftige Richtungen
DFEP has several potential future directions. DFEP can be used as a building block in the synthesis of new drugs with improved therapeutic efficacy and fewer side effects. DFEP can also be used in the synthesis of new polymers and materials with improved properties. DFEP can also be used in the development of new imaging agents for diagnostic purposes. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.
Conclusion:
In conclusion, DFEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials. DFEP has several advantages for lab experiments, but also has some limitations. DFEP has several potential future directions, including the development of new drugs, polymers, and materials. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
DFEP has been studied extensively for its potential applications in various fields, including medicinal chemistry, polymer chemistry, and material science. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials, such as polyurethanes and polyamides.
Eigenschaften
CAS-Nummer |
111781-50-1 |
|---|---|
Produktname |
2-(1,1-Difluoroethyl)piperazine |
Molekularformel |
C6H12F2N2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-(1,1-difluoroethyl)piperazine |
InChI |
InChI=1S/C6H12F2N2/c1-6(7,8)5-4-9-2-3-10-5/h5,9-10H,2-4H2,1H3 |
InChI-Schlüssel |
NDQXSRKVNSUVEW-UHFFFAOYSA-N |
SMILES |
CC(C1CNCCN1)(F)F |
Kanonische SMILES |
CC(C1CNCCN1)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




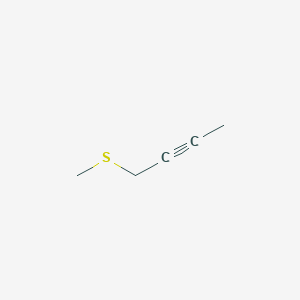
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)


